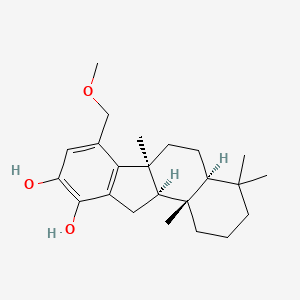
Akaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akaol is a natural product found in Siphonodictyon and Aka with data available.
Applications De Recherche Scientifique
Kaolinite Activation and Adsorption Abilities : Kaolinite (Kaol), a naturally occurring mineral, can be activated at low temperatures to form Fe3O4 nanoparticles within its structure. This process transforms Kaol into an amorphous solid with increased surface area, enhancing its adsorption abilities, particularly towards methylene blue. The activation degree depends on the Fe3O4 content, with a noted increase in adsorption capacity when Fe3O4 content is higher (Asuha et al., 2020).
Synthesis of Marine Sesquiterpene Quinol : The first enantiospecific synthesis of akaol A, a marine sesquiterpene quinol, has been achieved. This synthesis involves several key steps, including oxidative degradation, diastereoselective α-methylation, intramolecular aldol condensation, and Diels-Alder cycloaddition. This development in chemical synthesis represents a significant contribution to the field of organic chemistry and marine natural products (Alvarez-Manzaneda et al., 2012).
Quality of Life in Schizophrenia Research : A study explored the quality of life (QOL) of individuals on antipsychotic drug therapy for schizophrenia. This research proposed a model considering the interaction between psychotic symptom severity, drug side effects, and psychosocial performance. The findings suggest that improvement in patients' subjective experiences during therapy can enhance their QOL, highlighting the importance of considering patient experiences in clinical trials and therapeutic approaches (Awad et al., 2004).
Propriétés
Nom du produit |
Akaol |
|---|---|
Formule moléculaire |
C23H34O3 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(4aS,6aS,11aR,11bS)-7-(methoxymethyl)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol |
InChI |
InChI=1S/C23H34O3/c1-21(2)8-6-9-22(3)17(21)7-10-23(4)18(22)12-15-19(23)14(13-26-5)11-16(24)20(15)25/h11,17-18,24-25H,6-10,12-13H2,1-5H3/t17-,18+,22-,23-/m0/s1 |
Clé InChI |
YCNIFSHJDNZEIT-WKZKVMAPSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2CC4=C3C(=CC(=C4O)O)COC)C)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4O)O)COC)C)C)C |
Synonymes |
akaol A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



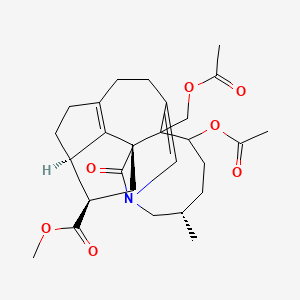
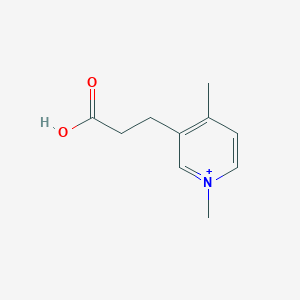

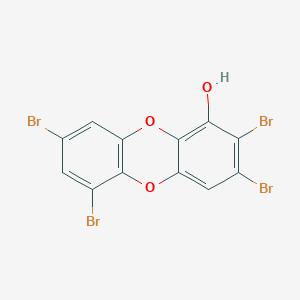
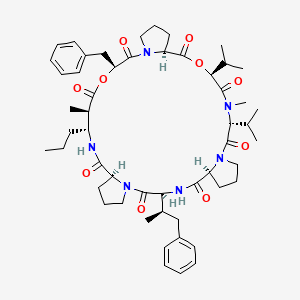
![N-{4-(Biphenyl-2-ylmethoxy)-1-[2-(4-fluoro-benzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-benzamide](/img/structure/B1251486.png)
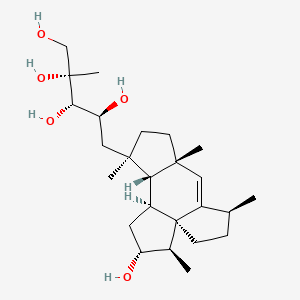
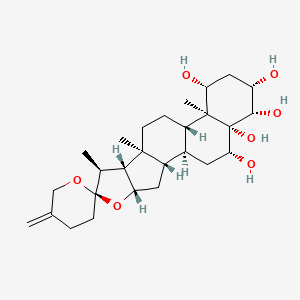
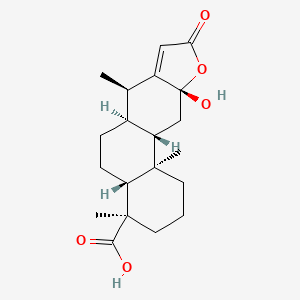
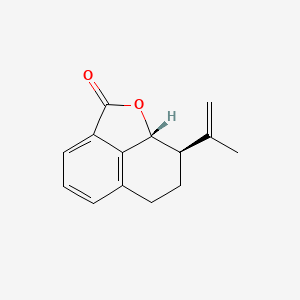
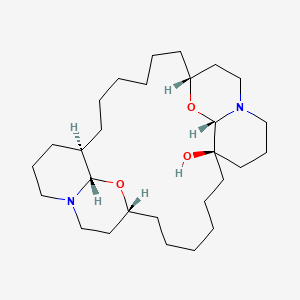
![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)
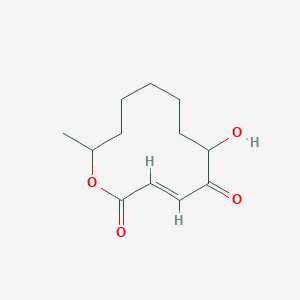
![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)